molecular formula C12H10ClN3O3S2 B5424778 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid

2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B5424778
M. Wt: 343.8 g/mol
InChI Key: DTVJWCWUMSARTN-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . This structure is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives were monitored using techniques like TLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, 13C NMR, and mass spectra of the compounds provide valuable information about their structure .

Mechanism of Action

Thiadiazole derivatives have been found to exhibit urease inhibitory activities . The molecular docking simulation performed using AutoDock4 showed that these compounds could interact well with the active site of the urease enzyme . This interaction is believed to be responsible for their high activity against the enzyme .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling thiadiazole derivatives. Although they are known for their low toxicity, exposure to these compounds should be minimized to prevent any potential health hazards .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential, making them promising candidates for further evaluation . Their ability to disrupt processes related to DNA replication allows them to inhibit the replication of both bacterial and cancer cells . Therefore, future research could focus on exploring their potential as anticancer agents .

Properties

IUPAC Name

2-chloro-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S2/c1-6-15-16-12(21-6)20-5-10(17)14-7-2-3-9(13)8(4-7)11(18)19/h2-4H,5H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJWCWUMSARTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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